(S)-BI-1001

Description

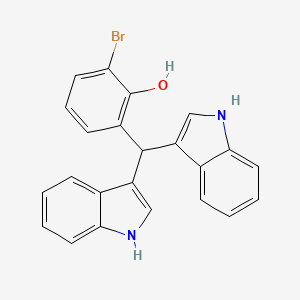

Structure

3D Structure

Properties

Molecular Formula |

C23H17BrN2O |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

2-[bis(1H-indol-3-yl)methyl]-6-bromophenol |

InChI |

InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H |

InChI Key |

WCNNKLPTJGOEQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (S)-BI-1001: A Noncatalytic Site HIV-1 Integrase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-BI-1001 is the active S-enantiomer of BI-1001, a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1] Unlike many integrase inhibitors that target the catalytic strand transfer step, this compound belongs to a class of noncatalytic site integrase inhibitors (NCINIs). These compounds function through an allosteric mechanism, binding to a conserved pocket at the dimer interface of the integrase's catalytic core domain (CCD).[2][3] This binding event stabilizes an inactive multimeric form of the integrase, thereby preventing the crucial 3'-processing of the viral DNA and the subsequent integration into the host genome.[4] This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Data

The biological activity of this compound and its related compounds has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Description |

| IC50 | 28 nM | 3'-Processing Assay | Concentration required to inhibit 50% of the HIV-1 integrase 3'-processing activity.[1] |

| EC50 | 450 nM | Cell-Based HIV-1 Replication Assay | Concentration required to inhibit 50% of HIV-1 replication in cell culture.[1] |

| Kd | 4.7 µM | Binding Assay | Dissociation constant for the binding of this compound to the HIV-1 integrase catalytic core domain.[1] |

Discovery and Mechanism of Action

The discovery of the 3-quinolineacetic acid derivative series, to which this compound belongs, originated from a high-throughput screening of the Boehringer Ingelheim compound library using an enzymatic integrase 3'-processing assay.[4][5] X-ray crystallography studies revealed that these compounds bind to a hydrophobic pocket at the dimer interface of the integrase's catalytic core domain (CCD).[3] This site is also the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the tethering of the pre-integration complex to the host chromatin.[2]

The binding of this compound to this allosteric site induces a conformational change in the integrase enzyme, leading to its aberrant multimerization.[5] This has a dual inhibitory effect:

-

Inhibition of 3'-Processing: The conformational change and multimerization prevent the integrase from correctly engaging with the long terminal repeats (LTRs) of the viral DNA, thus inhibiting the initial 3'-end processing step.[4]

-

Inhibition of LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding pocket, this compound competitively inhibits the interaction between integrase and this crucial host factor.[2]

This multimodal mechanism of action makes NCINIs like this compound a promising class of antiretroviral agents with a distinct resistance profile compared to traditional integrase strand transfer inhibitors (INSTIs).[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 integrase signaling pathway and a general workflow for the discovery and evaluation of NCINIs.

Caption: HIV-1 Integrase Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for the Discovery of NCINIs.

Synthesis of the 3-Quinolineacetic Acid Scaffold

While the specific, detailed synthesis of this compound is proprietary, the general synthetic route for the 3-quinolineacetic acid scaffold, common to this class of inhibitors, has been described in the literature. The following represents a generalized scheme based on published methods for similar compounds.

Generalized Synthetic Scheme:

A plausible synthetic route would involve the construction of the quinoline core followed by the elaboration of the acetic acid side chain. The stereochemistry of the chiral center would likely be introduced through an asymmetric synthesis step or by chiral resolution of a racemic mixture.

Experimental Protocols

1. HIV-1 Integrase 3'-Processing Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the initial cleavage of two nucleotides from the 3' ends of the viral DNA LTRs by HIV-1 integrase.

-

Principle: A fluorescently labeled oligonucleotide substrate mimicking the viral LTR is incubated with recombinant HIV-1 integrase. The cleavage of the substrate is detected by a change in fluorescence.

-

Materials:

-

Recombinant HIV-1 Integrase

-

Fluorescently labeled LTR oligonucleotide substrate

-

Assay buffer (containing divalent cations, e.g., Mg2+ or Mn2+)

-

Test compound (this compound) at various concentrations

-

96- or 384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense serial dilutions of the test compound into the wells of the assay plate.

-

Add a solution of HIV-1 integrase to each well and incubate to allow for compound binding.

-

Initiate the reaction by adding the fluorescently labeled LTR substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence signal.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based HIV-1 Replication Assay (EC50 Determination)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.

-

Principle: A susceptible cell line (e.g., MT-4 cells) is infected with HIV-1 in the presence of varying concentrations of the test compound. Viral replication is quantified after a period of incubation by measuring a viral marker, such as the p24 antigen.

-

Materials:

-

MT-4 or other susceptible T-cell line

-

HIV-1 viral stock

-

Cell culture medium and supplements

-

Test compound (this compound) at various concentrations

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

-

Procedure:

-

Seed the susceptible cells into the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for several days to allow for multiple rounds of viral replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using an ELISA.

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

3. Integrase Binding Assay (Kd Determination)

This assay measures the binding affinity of the inhibitor to the HIV-1 integrase.

-

Principle: A variety of biophysical techniques can be employed, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). For SPR, recombinant integrase is immobilized on a sensor chip, and the binding of the inhibitor is measured in real-time.

-

Materials (SPR):

-

Recombinant HIV-1 Integrase

-

SPR instrument and sensor chips

-

Running buffer

-

Test compound (this compound) at various concentrations

-

-

Procedure (SPR):

-

Immobilize the recombinant HIV-1 integrase onto the surface of a sensor chip.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Measure the change in the SPR signal, which is proportional to the amount of bound compound.

-

Analyze the binding kinetics (association and dissociation rates) to determine the dissociation constant (Kd).

-

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its novel allosteric mechanism of action, targeting a noncatalytic site on the enzyme, provides a distinct advantage in overcoming resistance to existing antiretroviral therapies. The data and protocols presented in this technical guide offer a foundational understanding for researchers and drug development professionals working on the next generation of HIV therapeutics. Further exploration of the structure-activity relationships within the 3-quinolineacetic acid series will be crucial for the design of even more potent and effective NCINIs.

References

(S)-BI-1001: An In-depth Technical Guide to an Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a novel class of antiretroviral compounds that do not target the catalytic active site of integrase but instead bind to a distinct allosteric site. This guide details the mechanism of action, quantitative antiviral activity, and the experimental methodologies used to characterize this compound. Through a combination of detailed protocols, data presented in structured tables, and visual diagrams of pathways and workflows, this document serves as a core resource for researchers in the field of HIV drug discovery and development.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is essential for establishing a productive and persistent infection. While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have been clinically successful, the emergence of drug resistance necessitates the development of inhibitors with novel mechanisms of action.[1]

Allosteric integrase inhibitors (ALLINIs), such as this compound, represent a promising new class of antiretrovirals.[1] These compounds bind to the dimer interface of the integrase catalytic core domain (CCD), a site also utilized by the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75).[1][2] By binding to this allosteric site, this compound induces aberrant multimerization of integrase, disrupting its normal function in both the early and late stages of the viral lifecycle.[2][3][4] This dual mechanism of action, inhibiting both integration and virion maturation, makes this compound and other ALLINIs a compelling area of study for next-generation HIV therapies.[3][5]

Mechanism of Action

This compound is the active S-enantiomer of BI-1001 and functions as a non-catalytic site integrase inhibitor.[6] Its primary mechanism involves binding to the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1][2] This binding has two major consequences that disrupt the viral replication cycle:

-

Inhibition of Early Stage Events: By binding to the LEDGF/p75 binding pocket on the integrase dimer, this compound competitively inhibits the interaction between integrase and LEDGF/p75.[1][7] This interaction is crucial for tethering the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into active genes.[1][8] Disruption of this interaction impairs the efficiency and proper targeting of integration.

-

Induction of Aberrant Integrase Multimerization and Inhibition of Late Stage Events: this compound promotes the formation of aberrant, higher-order integrase multimers.[2][4] This premature and disordered multimerization prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome.[1] Furthermore, this effect is particularly potent during the late phase of replication, leading to defects in virion maturation.[3] The inhibitor-induced multimerization of integrase within budding virions results in the formation of eccentric, non-infectious viral particles with improperly formed cores.[3][4]

Signaling Pathway of HIV-1 Integration and Disruption by this compound

Caption: HIV-1 Integration Pathway and Points of Inhibition by this compound.

Quantitative Data

The antiviral potency and binding affinity of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound and its racemate, BI-1001.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 | 28 nM | 50% inhibitory concentration against HIV-1 integrase enzyme activity in vitro. | [6] |

| Kd | 4.7 µM | Dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase. | [6] |

Table 2: Cell-Based Antiviral Activity of this compound and Related Compounds

| Compound | EC50 (µM) | Cell Line | Assay Type | Reference |

| This compound | 0.45 | Not Specified | Antiviral Assay | [6] |

| BI-1001 | 5.8 | SupT1 | Antiviral Assay | [1] |

| BI-1001 | 1.9 ± 0.2 | SupT1 | Late-stage Inhibition Assay | [3] |

Table 3: Comparative In Vitro Inhibition Data

| Compound | Inhibition of LEDGF/p75-IN Binding (µM) | Inhibition of 3' Processing (µM) | Inhibition of Strand Transfer (µM) | Reference |

| BI-1001 | 1-2 | 1-2 | 1-2 | [9] |

| LEDGIN-6 | 4-10 | 4-10 | 4-10 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and other ALLINIs. These protocols are composites based on publicly available information and should be adapted and optimized for specific laboratory conditions.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase-LEDGF/p75 Interaction

This assay quantifies the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.

Principle: The assay utilizes FRET between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). One protein (e.g., His-tagged IN) is labeled with an antibody conjugated to the donor, and the interacting partner (e.g., Flag-tagged LEDGF/p75) is labeled with an antibody conjugated to the acceptor. Interaction brings the fluorophores into proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Purified 6xHis-tagged HIV-1 Integrase

-

Purified Flag-tagged LEDGF/p75

-

Anti-6xHis antibody labeled with Europium Cryptate (donor)

-

Anti-Flag antibody labeled with XL665 (acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound or other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of 6xHis-IN and Flag-LEDGF/p75 to each well.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add a pre-mixed solution of the donor and acceptor antibodies.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for the HTRF-based IN-LEDGF/p75 interaction assay.

In Vitro Integrase 3' Processing and Strand Transfer Assays

These assays measure the catalytic activity of integrase in vitro.

Principle: A short, labeled oligonucleotide duplex mimicking the viral DNA end is used as a substrate. For the 3' processing assay, integrase cleaves two nucleotides from the 3' end. For the strand transfer assay, the processed 3' end is covalently joined to a target DNA substrate. The reaction products are typically resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence.

Materials:

-

Purified HIV-1 Integrase

-

Oligonucleotide substrate (e.g., 5'-labeled with 32P or a fluorescent tag)

-

Target DNA (for strand transfer assay)

-

Reaction Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM DTT, 10 mM MnCl2 or MgCl2)

-

This compound or other test compounds

-

Denaturing loading buffer (e.g., formamide, EDTA, loading dyes)

-

Polyacrylamide gel electrophoresis equipment

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microcentrifuge tube, combine the reaction buffer, test compound, and purified integrase.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the labeled oligonucleotide substrate (and target DNA for strand transfer).

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the denaturing loading buffer.

-

Heat the samples (e.g., 95°C for 5 minutes) and load them onto a denaturing polyacrylamide gel.

-

Run the gel until adequate separation of substrate and product is achieved.

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantify the bands corresponding to the substrate and product to determine the percentage of inhibition and calculate the IC50.

Single-Round and Multiple-Round HIV-1 Infectivity Assays

These cell-based assays measure the antiviral activity of compounds against HIV-1 replication.

Principle: Single-Round Assay: Uses replication-defective viral particles (e.g., pseudotyped with VSV-G and containing a reporter gene like luciferase or GFP). These particles can infect cells and express the reporter gene, but cannot produce infectious progeny. This assay specifically measures inhibition of the early steps of replication (entry to integration). Multiple-Round Assay: Uses replication-competent HIV-1 to infect susceptible cells (e.g., T-cell lines). The assay measures the overall antiviral effect over several cycles of replication, typically by quantifying p24 antigen production in the supernatant. This assay is sensitive to inhibitors of both early and late stages.

Materials:

-

Target cells (e.g., TZM-bl, SupT1, MT-4)

-

For single-round: Env-pseudotyped, replication-defective HIV-1 reporter virus

-

For multiple-round: Replication-competent HIV-1 strain (e.g., NL4-3)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

For single-round: Luciferase assay reagent or flow cytometer for GFP

-

For multiple-round: p24 ELISA kit

Single-Round Assay Procedure (Early Stage Inhibition):

-

Plate target cells in a 96-well plate.

-

Add serial dilutions of this compound to the cells and incubate for a short period.

-

Add a standardized amount of reporter virus to each well.

-

Incubate for 48-72 hours.

-

Measure reporter gene expression (e.g., add luciferase substrate and measure luminescence).

-

Calculate the percentage of inhibition and determine the EC50.

Multiple-Round Assay Procedure (Overall Inhibition):

-

Plate susceptible cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Infect the cells with a low multiplicity of infection (MOI) of replication-competent HIV-1.

-

Incubate for 3-7 days, allowing multiple rounds of replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of p24 production and determine the EC50.

Late-Stage Inhibition Assay Variation: To specifically measure the effect on the late stage, producer cells are treated with the inhibitor during virus production. The resulting virions are then harvested, normalized for p24 content, and used to infect target cells in the absence of the inhibitor. The reduction in infectivity of these virions reflects the late-stage inhibitory effect.[3]

Caption: Logical flow of different HIV-1 infectivity assays.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase that demonstrates a multimodal mechanism of action, disrupting both early and late stages of the viral lifecycle. By binding to the CCD dimer interface, it not only interferes with the crucial integrase-LEDGF/p75 interaction but also induces aberrant integrase multimerization, leading to defects in virion maturation. This dual activity, distinct from traditional active-site inhibitors, makes the class of ALLINIs, including this compound, a valuable area for further research and development in the ongoing effort to combat HIV-1 and overcome drug resistance. The experimental protocols and data presented in this guide provide a foundational resource for scientists working to understand and exploit this novel therapeutic strategy.

References

- 1. Integrating the HIV-1 assembly/maturation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of the HIV-1 integrase catalytic core and C-terminal domains: a model for viral DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of a two-domain fragment of HIV-1 integrase: implications for domain organization in the intact protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (S)-BI-1001: An In-depth Technical Guide for Drug Development Professionals

(S)-BI-1001, the active S-enantiomer of BI-1001, is a potent allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits significant antiviral activity by targeting a unique binding pocket on the integrase enzyme, distinct from the catalytic active site. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its potency, and the experimental protocols used for its evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a non-catalytic site integrase inhibitor (NCINI) that binds to the LEDGF/p75 binding pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[1] Unlike catalytic site inhibitors, this compound does not chelate the divalent metal ions in the active site. Instead, its primary mechanism of antiviral action is the induction of aberrant, higher-order multimerization of the integrase enzyme.[2][3] This abnormal aggregation of integrase disrupts its normal function, including its interaction with the viral RNA genome, which is crucial for the proper maturation of viral particles, leading to the production of non-infectious virions with defective cores.[2]

The binding of this compound to the integrase dimer interface involves a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of the inhibitor forms critical hydrogen bonds with the backbone amides of glutamate-170 and histidine-171 of one integrase subunit, while the methoxy group interacts with the side chain of threonine-174 of the adjacent subunit. The quinoline ring engages in hydrophobic interactions within the binding pocket.[4]

Structure-Activity Relationship (SAR) of Quinolone-Based Allosteric Integrase Inhibitors

The SAR of this compound and related quinoline-based ALLINIs reveals that specific structural modifications significantly impact their antiviral potency. The key findings are summarized below.

Table 1: Summary of Structure-Activity Relationships for Quinolone-Based ALLINIs

| Molecular Moiety | Modification | Impact on Activity | Reference(s) |

| C3-Acetic Acid Moiety | Esterification or amidation of the carboxylic acid | Abolishes activity | [5] |

| Introduction of a methyl group at the α-position | Equipotent to unsubstituted analog | [1] | |

| Increasing the size of the α-alkyl substituent | Improves intrinsic and antiviral activity | [1] | |

| (S)-enantiomer at the α-position | Approximately 2-fold more active than (R)-enantiomer | [1] | |

| C4-Aryl Group | Introduction of a quinoline substituent | Provides a balance of potency and metabolic stability | [1] |

| Quinoline Core | Substitution at C2 position | Can be tolerated, but may alter binding orientation | [6] |

| Substitution at C7 position with bulky hydrophobic groups | Enhances IN multimerization and shifts selectivity towards the late stage of viral replication | [7][8] | |

| Substitution at C8 position with a hydroxyl group | Important for in vitro inhibitory activity in some styrylquinolines | [9] | |

| Fluorine substitution at C5 | Increases carcinogenic potency in quinoline itself (cautionary note) | [10] | |

| Fluorine substitution at C3 | Deprives quinoline of carcinogenicity (cautionary note) | [10] |

Quantitative Data for this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and a closely related clinical candidate, BI-224436.

Table 2: In Vitro and Antiviral Activities of this compound and BI-224436

| Compound | Integrase Inhibition (IC50) | Antiviral Activity (EC50) | Cell Line/Virus | Reference(s) |

| This compound | 28 nM (3'-processing) | 450 nM | HxB2 | [1][3] |

| BI-224436 | 14 nM (IN-LEDGF/p75 interaction) | 8.7 nM (NL4-3), 4.5 nM (HXB2) | MT4, Human T lymphocytes | [11] |

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of a compound to inhibit the initial step of the integration process, where the integrase enzyme cleaves a dinucleotide from the 3' ends of the viral DNA. A common method involves a time-resolved fluorescence (TRF)-based assay.

Methodology:

-

A short, double-stranded DNA oligonucleotide mimicking a single viral long terminal repeat (LTR) end is used as the substrate. This substrate is typically labeled with a fluorophore and a quencher.

-

In the absence of inhibition, HIV-1 integrase cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

The reaction is performed in the presence of varying concentrations of the test compound.

-

The fluorescence intensity is measured over time using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[12]

Antiviral Activity Assay in Cell Culture

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular environment. The TZM-bl cell line is frequently used for this purpose.

Methodology:

-

TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of the test compound.

-

A known amount of HIV-1 virus stock is then added to the cells.

-

After a 48-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The EC50 value, the concentration at which viral replication is inhibited by 50%, is determined from the dose-response curve.

Integrase Multimerization Assay

This assay assesses the ability of a compound to induce the aberrant multimerization of HIV-1 integrase. A Förster resonance energy transfer (FRET)-based assay is a common method.

Methodology:

-

Two populations of recombinant HIV-1 integrase are prepared, one fused to a donor fluorophore (e.g., GFP) and the other to an acceptor fluorophore (e.g., mCherry).

-

The two labeled integrase proteins are mixed in the presence of varying concentrations of the test compound.

-

If the compound induces multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in an increase in the FRET signal.

-

The FRET signal is measured using a fluorescence plate reader.

-

The EC50 for multimerization is calculated from the dose-response curve.[3]

Visualizations

HIV-1 Life Cycle and the Site of Action of this compound

The following diagram illustrates the key stages of the HIV-1 life cycle, with a focus on the integration step and the inhibitory action of this compound.

Caption: HIV-1 life cycle and the inhibitory action of this compound on integrase.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the typical workflow for evaluating the antiviral activity of a compound like this compound.

Caption: Workflow for determining the EC50 of this compound in a cell-based assay.

Conclusion

This compound represents a promising class of allosteric HIV-1 integrase inhibitors with a distinct mechanism of action. The structure-activity relationship studies highlight the critical role of the quinoline core, the C3-carboxylic acid moiety with its stereochemistry, and substitutions at various positions in modulating the compound's potency. Further optimization of these structural features, particularly at the C7 position to enhance interactions with a third integrase subunit, could lead to the development of even more potent and selective antiviral agents. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of HIV-1 therapeutics.

References

- 1. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Class of Multimerization Selective Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and binding mode of styrylquinolines as potent inhibitors of HIV-1 integrase and replication of HIV-1 in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Grip: A Technical Guide to the (S)-BI-1001 Binding Site on HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of (S)-BI-1001, a potent allosteric inhibitor of HIV-1 integrase. The document details the molecular interactions, quantitative binding parameters, and the subsequent impact on integrase function, supported by detailed experimental protocols and visual diagrams.

Executive Summary

This compound is a member of the quinoline-based allosteric integrase inhibitor (ALLINI) class of antiretroviral compounds. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a distinct, allosteric site on the HIV-1 integrase enzyme. This binding event does not directly block the catalytic activity but induces a conformational change that leads to aberrant and excessive multimerization of integrase. This hyper-multimerization disrupts the normal process of viral maturation and also interferes with the early stages of viral replication, ultimately rendering the virus non-infectious. This guide will dissect the specifics of the this compound binding site, the thermodynamics and kinetics of this interaction, and the experimental methodologies used to elucidate these details.

The this compound Binding Site: A Precise Molecular Pocket

This compound targets the catalytic core domain (CCD) of HIV-1 integrase, specifically at the dimer interface. This pocket is notably the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75 binds, making this compound a competitive inhibitor of the integrase-LEDGF/p75 interaction.[1][2]

The binding of this compound is characterized by a precise set of molecular interactions:

-

Hydrogen Bonding: The carboxylic acid moiety of this compound forms crucial bivalent hydrogen bonds with the backbone amides of residues Glu170 and His171 of one integrase monomer.[3]

-

Van der Waals Contacts: The methoxy group of the inhibitor extends into a deep hydrophobic pocket, establishing van der Waals interactions. The quinoline scaffold of this compound lies flat on the protein surface, making contact with residues such as Ala128.[3]

These interactions anchor the inhibitor firmly within the binding pocket, initiating the conformational changes that drive the allosteric mechanism of inhibition.

Quantitative Analysis of this compound Binding and Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and related allosteric inhibitors.

Table 1: In Vitro Activity and Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| IC₅₀ | 28 nM | HIV-1 Integrase Inhibition Assay | [3] |

| EC₅₀ | 450 nM | Antiviral Assay | [3] |

| K_d | 4.7 µM | Not Specified | [3] |

Table 2: Comparative Antiviral and Biochemical Activities of Allosteric Integrase Inhibitors

| Compound | Antiviral EC₅₀ (µM) | Inhibition of IN-LEDGF/p75 Binding (µM) | Inhibition of 3' Processing (µM) | Inhibition of Strand Transfer (µM) | Reference |

| This compound | 0.45 | 1-2 | 1-2 | 1-2 | [2][3] |

| LEDGIN-6 | Not Reported | 4-10 | 4-10 | 4-10 | [2] |

Mechanism of Action: Induced Aberrant Multimerization

The binding of this compound to the integrase CCD dimer interface acts as a "molecular glue," promoting and stabilizing a conformation that favors uncontrolled, higher-order multimerization of the integrase enzyme.[4][5] This aberrant aggregation disrupts the finely tuned process of viral replication at two key stages:

-

Late Stage Inhibition: During virion maturation, the induced hyper-multimerization of integrase interferes with the proper formation of the viral core, leading to the production of non-infectious viral particles.[1][6]

-

Early Stage Inhibition: In the early stages of infection, the binding of this compound to integrase competes with the binding of the host factor LEDGF/p75. While this is the initially intended mechanism, the late-stage effects are more potent.[6][7]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound Action on HIV-1 Integrase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to HIV-1 integrase.

X-ray Crystallography of the Integrase-(S)-BI-1001 Complex

This protocol is adapted from studies on co-crystallization of HIV-1 integrase with allosteric inhibitors.

Objective: To determine the three-dimensional structure of this compound bound to HIV-1 integrase.

Methodology:

-

Protein Expression and Purification:

-

An engineered HIV-1 integrase construct, often a fusion of the C-terminal domain (CTD) and the catalytic core domain (CCD) (e.g., IN CTD-CCD), is expressed in E. coli. This construct is designed to be more soluble and amenable to crystallization than the full-length protein.

-

The protein is purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.

-

-

Crystallization:

-

The purified IN CTD-CCD protein is concentrated to 10-20 mg/mL.

-

The protein is mixed with a 2- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO).

-

Crystallization is performed using the hanging-drop or sitting-drop vapor diffusion method at 20°C.

-

Crystallization screens are used to identify initial crystallization conditions, which are then optimized. A typical crystallization condition might be 0.1 M buffer (e.g., MES pH 6.5), 20% (w/v) PEG 8000, and 0.2 M salt (e.g., ammonium sulfate).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using software like HKL2000 or XDS.

-

The structure is solved by molecular replacement using a previously determined structure of the HIV-1 integrase CCD as a search model.

-

The model is refined using software such as PHENIX or REFMAC5, and the inhibitor is manually built into the electron density map using Coot.

-

Caption: Workflow for X-ray Crystallography of the IN-(S)-BI-1001 Complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes a general method for analyzing the kinetics of this compound binding to HIV-1 integrase.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the this compound-integrase interaction.

Methodology:

-

Immobilization of HIV-1 Integrase:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant HIV-1 integrase (full-length or CCD) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve a target immobilization level (e.g., 2000-5000 response units).

-

Remaining active esters are quenched with an injection of ethanolamine-HCl.

-

-

Kinetic Analysis:

-

A series of concentrations of this compound are prepared in a running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to ensure inhibitor solubility).

-

The inhibitor solutions are injected over the immobilized integrase surface for a defined association time, followed by a dissociation phase with running buffer.

-

A blank injection of running buffer with DMSO is used for double referencing.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for bulk refractive index changes and non-specific binding by subtracting the signal from a reference flow cell and the blank injection.

-

The association and dissociation curves are globally fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

This protocol outlines a general procedure for determining the thermodynamic parameters of this compound binding to HIV-1 integrase.

Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation:

-

Purified HIV-1 integrase is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same final dialysis buffer, with a matching concentration of DMSO.

-

The concentrations of both protein and inhibitor are accurately determined.

-

-

ITC Experiment:

-

The integrase solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.

-

The this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.

-

A series of small injections (e.g., 2-5 µL) of the inhibitor are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heats of dilution are determined in a separate experiment by injecting the inhibitor into the buffer alone and are subtracted from the binding data.

-

The integrated heats of binding are plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: K_D, n, and ΔH. The entropy (ΔS) is then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

-

Conclusion

This compound represents a promising class of allosteric inhibitors that target a unique vulnerability in the HIV-1 replication cycle. By binding to the CCD dimer interface of integrase, it induces an aberrant hyper-multimerization of the enzyme, leading to the production of non-infectious virions. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental techniques outlined in this guide, provides a robust framework for the rational design of next-generation allosteric inhibitors with improved potency and resistance profiles. The continued exploration of this and similar compounds is crucial for the development of novel therapeutic strategies to combat HIV-1.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

The Role of (S)-BI-1001 in Inhibiting Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI-1001 is a potent, non-catalytic site inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. Unlike catalytic site inhibitors that directly target the enzymatic activity of integrase, this compound employs a novel allosteric mechanism. It binds to a hydrophobic pocket at the dimer interface of the integrase catalytic core domain, a site that overlaps with the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This interaction induces aberrant multimerization of integrase, leading to the disruption of late-stage events in the viral replication cycle, specifically HIV-1 core maturation and assembly. The resulting virions are morphologically defective and exhibit a block in reverse transcription upon entering a new target cell, thus rendering them non-infectious. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative antiviral activity.

Mechanism of Action of this compound

This compound is the active S-enantiomer of BI-1001 and represents a class of non-catalytic site integrase inhibitors (NCINIs). Its primary target is the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host genome. However, the inhibitory action of this compound is not directed at the catalytic steps of 3'-processing and strand transfer per se. Instead, it functions as an allosteric inhibitor with a dual effect on both early and late stages of the viral life cycle, with its primary potency derived from its impact on late-stage events.

Binding to the Integrase Dimer Interface

This compound binds to a conserved, allosteric pocket on the catalytic core of integrase. This pocket is also the binding site for the host cell protein LEDGF/p75, which is crucial for tethering the pre-integration complex to the host chromatin. By occupying this site, this compound can interfere with the integrase-LEDGF/p75 interaction, which can affect the site of viral DNA integration.

Induction of Aberrant Integrase Multimerization

The binding of this compound to the integrase dimer interface induces a conformational change that promotes premature and aberrant multimerization of the integrase enzyme. This hyper-multimerization disrupts the normal assembly and function of integrase within the virion.

Disruption of HIV-1 Core Maturation

The primary antiviral effect of this compound occurs during the late stages of viral replication, specifically during the maturation of new virus particles. The induced integrase oligomerization interferes with the proper formation of the viral core, leading to morphologically defective virions.

Block of Reverse Transcription in Target Cells

Virions produced in the presence of this compound are non-infectious. Although they can enter new target cells, they are unable to initiate reverse transcription, the process of converting the viral RNA genome into DNA. This post-entry block is a direct consequence of the disrupted core maturation.

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Description |

| IC50 | 28 nM | The half-maximal inhibitory concentration against HIV-1 integrase enzymatic activity in biochemical assays.[1][2] |

| EC50 | 450 nM | The half-maximal effective concentration for inhibiting HIV-1 replication in cell-based assays.[1][2] |

| Kd | 4.7 µM | The dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound and related non-catalytic site integrase inhibitors.

HIV-1 Integrase 3'-Processing and Strand Transfer Assay (HTRF)

This biochemical assay is used to measure the direct inhibitory effect of compounds on the catalytic functions of HIV-1 integrase. A homogeneous time-resolved fluorescence (HTRF) format is commonly employed for high-throughput screening.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) end, labeled with a donor fluorophore (e.g., Cy5).

-

Target DNA oligonucleotide labeled with an acceptor fluorophore (e.g., biotin, for subsequent binding to streptavidin-europium).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT).

-

This compound and control inhibitors.

-

384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted compound to the wells of the assay plate.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow for inhibitor binding.

-

Initiate the 3'-processing reaction by adding the donor-labeled LTR substrate.

-

For the strand transfer reaction, after a pre-incubation for 3'-processing, add the acceptor-labeled target DNA.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and add the detection reagents (e.g., streptavidin-europium).

-

Read the time-resolved fluorescence signal on a compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The production of the HIV-1 p24 capsid protein is used as a marker for viral replication. To specifically assess the late-stage effects of NCINIs, the inhibitor is added to the virus-producing cells.

Materials:

-

HEK293T cells (for virus production).

-

HIV-1 proviral DNA (e.g., pNL4-3).

-

Transfection reagent.

-

Target cells (e.g., SupT1 cells or peripheral blood mononuclear cells).

-

This compound and control inhibitors.

-

Cell culture medium and supplements.

-

HIV-1 p24 ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Virus Production:

-

Seed HEK293T cells in a culture plate.

-

Transfect the cells with the HIV-1 proviral DNA.

-

After transfection, add serial dilutions of this compound to the culture medium.

-

Incubate the cells for 48-72 hours to allow for virus production in the presence of the inhibitor.

-

Harvest the cell culture supernatant containing the virus particles.

-

-

Infection of Target Cells:

-

Seed the target cells in a 96-well plate.

-

Infect the target cells with the virus produced in the presence of varying concentrations of this compound.

-

Incubate the infected cells for 3-5 days.

-

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of viral replication and determine the EC50 value.

-

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein in real-time without the need for labels.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant HIV-1 Integrase.

-

This compound.

-

Running buffer (e.g., HBS-EP).

-

Immobilization reagents (e.g., EDC, NHS).

Procedure:

-

Immobilize the recombinant HIV-1 integrase onto the surface of the sensor chip.

-

Prepare serial dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.

-

Regenerate the sensor chip surface between injections.

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (Kd = kd/ka).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action on HIV-1 replication.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of antiretroviral therapies due to its novel mechanism of action. By targeting a non-catalytic site on HIV-1 integrase and inducing aberrant multimerization, it effectively disrupts the late stages of viral replication, leading to the production of non-infectious virions. This allosteric inhibition strategy offers a distinct advantage over traditional active-site inhibitors and provides a promising avenue for combating drug-resistant strains of HIV-1. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for the continued research and development of this important class of antiviral compounds.

References

The Pharmacodynamics of (S)-BI-1001: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of (S)-BI-1001, a non-catalytic site integrase inhibitor (NCINI) of HIV-1. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.

Core Pharmacodynamic Profile

This compound is the active S-enantiomer of BI-1001, exhibiting potent antiviral activity against HIV-1 by targeting the viral integrase (IN) enzyme.[1] Unlike catalytic site inhibitors, this compound is an allosteric inhibitor, binding to a pocket at the dimer interface of the catalytic core domain (CCD) of integrase, the same site utilized by the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[2][3][4][5] This interaction does not directly compete with the enzyme's active site but induces a conformational change that leads to aberrant multimerization of the integrase enzyme.[3][6] This ultimately disrupts multiple key steps in the viral replication cycle.

Quantitative Potency

The pharmacodynamic profile of this compound is characterized by its high potency in both enzymatic and cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Target/System | Description |

| IC50 | 28 nM | HIV-1 Integrase | The half maximal inhibitory concentration against the enzymatic activity of HIV-1 integrase.[1] |

| EC50 | 450 nM | HIV-1 Infected Cells | The half maximal effective concentration required to inhibit HIV-1 replication in cell culture.[1] |

| Kd | 4.7 µM | HIV-1 Integrase | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1] |

Mechanism of Action: A Dual-Pronged Attack

This compound employs a multimodal mechanism of action, disrupting both the early and late stages of the HIV-1 replication cycle. This dual effect contributes to its potent antiviral activity.

Early Stage Inhibition: Disruption of Integration

In the early phase of infection, this compound's allosteric binding to integrase prevents the formation of a stable and functional pre-integration complex (PIC).[3][6] This is achieved through two primary mechanisms:

-

Inhibition of 3'-Processing and Strand Transfer: By inducing aberrant multimerization of integrase, this compound prevents the proper assembly of the enzyme on the viral DNA ends. This directly inhibits the two catalytic steps of integration: 3'-processing (the trimming of the viral DNA ends) and strand transfer (the insertion of viral DNA into the host genome).[3][7][8][9][10][11]

-

Interference with LEDGF/p75 Interaction: this compound competes with the host protein LEDGF/p75 for binding to integrase.[3][12] LEDGF/p75 is crucial for tethering the PIC to the host chromatin, guiding the integration process to active genes. By blocking this interaction, this compound further disrupts the efficiency and accuracy of viral DNA integration.

Late Stage Inhibition: Impairment of Virion Maturation

Uniquely, the primary antiviral potency of this compound and other allosteric integrase inhibitors is attributed to their effect on the late stages of the viral life cycle.[11][13] During virion assembly and budding, the presence of this compound leads to:

-

Aberrant Integrase Multimerization within Virions: The inhibitor promotes the premature and improper multimerization of integrase within newly formed virus particles.

-

Defective Core Formation: This aberrant multimerization disrupts the normal process of virion maturation, leading to the formation of defective viral cores.

-

Reduced Infectivity of Progeny Virions: As a result, the progeny virions produced in the presence of this compound are non-infectious or have significantly reduced infectivity in subsequent rounds of infection.

dot

Caption: Mechanism of Action of this compound

Experimental Protocols

The following sections detail the methodologies for determining the key pharmacodynamic parameters of this compound.

Determination of IC50: In Vitro HIV-1 Integrase 3'-Processing and Strand Transfer Assays

The half-maximal inhibitory concentration (IC50) of this compound against HIV-1 integrase is determined using in vitro enzymatic assays that measure the two key catalytic activities of the enzyme: 3'-processing and strand transfer. A fluorescence-based assay is a common and high-throughput method.[7]

Principle: A DNA oligonucleotide substrate mimicking the HIV-1 long terminal repeat (LTR) is labeled with a fluorophore at one end and a quencher at the other. In the absence of integrase activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon 3'-processing by integrase, a dinucleotide attached to the quencher is cleaved, leading to an increase in fluorescence. For the strand transfer assay, a processed donor DNA and a target DNA are used, and the integration event is detected.

Protocol Outline:

-

Reagent Preparation:

-

Recombinant HIV-1 Integrase: Purified full-length enzyme.

-

DNA Substrates:

-

3'-Processing: A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL) on the cleaved strand.

-

Strand Transfer: A pre-processed donor DNA (lacking the terminal dinucleotide) and a target DNA. One of the DNA molecules is biotinylated for capture, and the other is labeled for detection (e.g., with digoxigenin).

-

-

Assay Buffer: Typically contains HEPES, DTT, MnCl2 or MgCl2, and a non-ionic detergent.

-

This compound: Serial dilutions prepared in DMSO.

-

-

Assay Procedure (3'-Processing):

-

In a 96- or 384-well plate, add the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Assay Procedure (Strand Transfer):

-

Immobilize the biotinylated DNA substrate on a streptavidin-coated plate.

-

Add HIV-1 integrase and varying concentrations of this compound.

-

Incubate to allow for complex formation.

-

Add the labeled target DNA to initiate the strand transfer reaction.

-

After incubation, wash the plate to remove unbound reagents.

-

Detect the integrated target DNA using an enzyme-linked antibody (e.g., anti-digoxigenin-HRP) and a colorimetric or chemiluminescent substrate.

-

-

Data Analysis:

-

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Kd Determination Workflow

Conclusion

This compound represents a potent allosteric inhibitor of HIV-1 integrase with a unique dual mechanism of action that disrupts both early and late stages of the viral life cycle. Its high in vitro and cell-based potency, coupled with its distinct mode of action, underscores the therapeutic potential of targeting non-catalytic sites on viral enzymes. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other novel antiretroviral agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

A Deep Dive into Non-Catalytic Site Integrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-retroviral therapeutics has been significantly shaped by the development of HIV-1 integrase (IN) inhibitors. While catalytic site inhibitors, known as integrase strand transfer inhibitors (INSTIs), have become a cornerstone of combination antiretroviral therapy, the emergence of drug resistance necessitates the exploration of novel mechanisms of action. This technical guide provides an in-depth review of non-catalytic site integrase inhibitors (NCINIs), a promising class of allosteric inhibitors with a distinct mode of action that targets the dimerization and multimerization of HIV-1 integrase.

Mechanism of Action: A Two-Pronged Attack

Unlike INSTIs that directly target the enzyme's active site, NCINIs, also known as allosteric integrase inhibitors (ALLINIs) or integrase-LEDGF allosteric inhibitors (INLAIs), bind to a pocket at the dimer interface of the IN catalytic core domain.[1][2] This is the same site responsible for the interaction with the lens epithelium-derived growth factor (LEDGF/p75), a crucial host-cell protein that tethers the pre-integration complex to the host chromatin.[3][4]

The binding of NCINIs to this allosteric site triggers a dual inhibitory effect on the HIV-1 replication cycle:

-

Late-Stage Inhibition: The primary mechanism of action for many NCINIs is the induction of aberrant IN hyper-multimerization during the late stages of viral replication.[5][6] This excessive oligomerization of IN disrupts the proper formation of the viral core, leading to morphologically defective and non-infectious virions.[5][7] Consequently, these progeny viruses are unable to initiate reverse transcription in newly infected cells, effectively halting the spread of the infection.[1][8]

-

Early-Stage Inhibition: By binding to the LEDGF/p75 interaction site, NCINIs can also competitively inhibit the binding of this host factor to integrase.[2][4] This disrupts the proper tethering of the viral DNA to the host chromosome, thereby inhibiting the integration step in the early phase of the viral life cycle.[2]

This multifaceted mechanism of action provides a high genetic barrier to resistance and offers the potential for synergistic effects when used in combination with other antiretroviral agents.[2][9]

Key Classes and Compounds

Several distinct chemical scaffolds have been identified as NCINIs, each with unique properties and potencies.

LEDGINs and Quinoline Derivatives

The discovery of LEDGINs (LEDGF/p75-Integrase Interaction Inhibitors) paved the way for the development of potent quinoline-based NCINIs.[10][11] These compounds have demonstrated low nanomolar efficacy in inhibiting HIV-1 replication.

BI-224436

BI-224436 is a well-characterized NCINI that has progressed to clinical trials. It exhibits potent antiviral activity against a range of HIV-1 strains and maintains its efficacy against viruses with resistance mutations to INSTIs.[12][13]

JTP-0157602

JTP-0157602 is another novel NCINI with a distinct scaffold that shows potent antiviral activity in the low nanomolar range and a favorable resistance profile.[3][12]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for key non-catalytic site integrase inhibitors.

| Compound | Target/Assay | IC50 (nM) | EC50 (nM) | CC50 (µM) | Cell Line/Virus | Reference |

| BI-224436 | IN-LEDGF/p75 Interaction | - | - | - | - | [13] |

| LTR-cleavage assay | 15 | - | - | - | [4][14] | |

| HIV-1 HXB2 | - | 11-27 | >110 | C8166 | [4] | |

| HIV-1 NL4.3 | - | 11-27 | - | - | [4] | |

| HIV-1 Laboratory Strains | - | <15 | >90 | - | [13] | |

| JTP-0157602 | IN-LEDGF/p75 Interaction | 4.2 | - | - | - | [2] |

| HIV-1 IIIB | - | 2.3 | 6.823 | PBMCs | [3][12] | |

| INSTI-resistant strains | - | 1-6 | - | - | [2] | |

| BDM-2 | HIV-1 NL4-3 | - | 8.7 | - | MT4 | [15] |

| HIV-1 HXB2 | - | 4.5 | - | MT4 | [15] | |

| MUT871 | HIV-1 NL4-3 | - | 3.1 | - | MT4 | [15] |

| HIV-1 HXB2 | - | 1.4 | - | MT4 | [15] | |

| BI-D | HIV-1 (Early Phase) | - | ~2400 | - | HEK293T | [16] |

| HIV-1 (Late Phase) | - | ~900 | - | HEK293T | [16] |

Table 1: In Vitro Activity of Selected Non-Catalytic Site Integrase Inhibitors. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral blood mononuclear cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of NCINIs. Below are outlines for key experiments cited in the literature.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA substrate, a critical step in the integration process.

Principle: A biotinylated donor substrate DNA is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A labeled target DNA is then introduced. The amount of integrated target DNA is quantified using a labeled antibody and a colorimetric or chemiluminescent substrate.

Generalized Protocol:

-

Coat streptavidin-coated 96-well plates with biotinylated donor substrate DNA.

-

Wash the plates to remove unbound DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add serial dilutions of the test compound (NCINI) and incubate.

-

Add labeled target substrate DNA to initiate the strand transfer reaction and incubate.

-

Wash the plates to remove unreacted target DNA.

-

Add an enzyme-conjugated antibody that recognizes the label on the target DNA.

-

Wash the plates to remove unbound antibody.

-

Add a suitable substrate and measure the resulting signal (absorbance or luminescence).

-

Calculate the IC50 value from the dose-response curve.[5][17]

Antiviral Activity Assay (p24 ELISA)

This cell-based assay determines the potency of a compound in inhibiting HIV-1 replication.

Principle: Susceptible cells (e.g., PBMCs, MT-4 cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the amount of viral replication is quantified by measuring the level of the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Generalized Protocol:

-

Seed target cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for several days to allow for viral replication.

-

Collect the cell culture supernatant.

-

Perform a p24 ELISA on the supernatants:

-

Coat a 96-well plate with a capture anti-p24 antibody.

-

Add the culture supernatants and a p24 standard curve.

-

Add a detection anti-p24 antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance.

-

-

Calculate the EC50 value from the dose-response curve.[7][8][9][18]

IN-LEDGF/p75 Interaction Assay (HTRF)

This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. Recombinant IN and LEDGF/p75 are tagged with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively. When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. A compound that disrupts this interaction will lead to a decrease in the FRET signal.

Generalized Protocol:

-

Add tagged recombinant HIV-1 IN and tagged LEDGF/p75 to a microplate.

-

Add serial dilutions of the test compound.

-

Incubate to allow for protein-protein interaction and inhibitor binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.[15][19][20]

Analysis of Viral Core Maturation (Cryo-Electron Tomography)

This imaging technique allows for the high-resolution visualization of viral particles to assess the impact of NCINIs on core morphology.

Principle: Virions produced in the presence or absence of an NCINI are rapidly frozen and imaged using a transmission electron microscope at cryogenic temperatures. A series of images are taken at different tilt angles and then computationally reconstructed to generate a 3D tomogram of the virion, revealing the internal structure of the viral core.

Generalized Protocol:

-

Produce HIV-1 virions from producer cells (e.g., HEK293T) in the presence of the NCINI or a vehicle control.

-

Purify the virions from the cell culture supernatant.

-

Apply the purified virions to electron microscopy grids and plunge-freeze them in liquid ethane.

-

Acquire a tilt series of images of the frozen-hydrated virions using a cryo-transmission electron microscope.

-

Process the images and reconstruct 3D tomograms.

-

Analyze the tomograms to classify the morphology of the viral cores (e.g., mature conical, aberrant, immature).[21][22][23][24]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and pathways affected by non-catalytic site integrase inhibitors.

Caption: NCINI action during the early phase of HIV-1 replication.

Caption: NCINI action during the late phase of HIV-1 replication.

Caption: Logical workflow of NCINI's dual mechanism of action.

Conclusion

Non-catalytic site integrase inhibitors represent a significant advancement in the quest for novel anti-HIV-1 therapeutics. Their unique allosteric mechanism of action, which disrupts both early and late stages of the viral life cycle, offers a compelling strategy to combat drug resistance and improve treatment outcomes. The continued development and optimization of NCINIs, guided by a deep understanding of their molecular interactions and biological consequences, hold great promise for the future of HIV-1 therapy. This technical guide provides a foundational understanding for researchers and drug developers working to harness the potential of this exciting class of inhibitors.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTP-0157602|CAS |DC Chemicals [dcchemicals.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Pardon Our Interruption [opnme.com]

- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eaglebio.com [eaglebio.com]

- 8. en.hillgene.com [en.hillgene.com]

- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pardon Our Interruption [opnme.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mybiosource.com [mybiosource.com]

- 18. goldengatebio.com [goldengatebio.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (S)-BI-1001 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI-1001 is the active S-enantiomer of BI-1001, a potent allosteric inhibitor of HIV-1 integrase.[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound is a noncatalytic site integrase inhibitor (NCINI). It functions by binding to the LEDGF/p75 binding site on the integrase catalytic core domain, which is distal from the active site. This binding event induces aberrant multimerization of the integrase enzyme, thereby inhibiting both the 3'-processing and strand transfer steps of viral DNA integration into the host genome. This unique mechanism of action makes this compound a valuable compound for research and development in the field of antiretroviral therapy.

These application notes provide detailed protocols for the in vitro assessment of the antiviral activity of this compound against HIV-1. The protocols cover both biochemical and cell-based assays to determine the compound's inhibitory potency and its effect on viral replication in a cellular context.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral potency of this compound against HIV-1.

| Parameter | Value | Description |

| IC50 | 28 nM | The half-maximal inhibitory concentration in a biochemical assay measuring the inhibition of HIV-1 integrase activity.[1] |

| EC50 | 450 nM | The half-maximal effective concentration in a cell-based assay measuring the inhibition of HIV-1 replication.[1] |

| Kd | 4.7 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to HIV-1 integrase.[1] |

Signaling Pathway and Mechanism of Action